

A Technical Guide to the Thermochemical Properties of 2-Octylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Octylcyclopropanecarboxylic acid

Cat. No.: B093596

[Get Quote](#)

Introduction

2-Octylcyclopropanecarboxylic acid (OCCA) is a saturated fatty acid characterized by a unique structural motif: a three-membered cyclopropane ring substituted with an octyl chain and a carboxylic acid group. Its molecular formula is C₁₂H₂₂O₂.^{[1][2]} While its primary documented application lies within the fragrance and flavor industry, the presence of the strained cyclopropane ring makes it a molecule of significant interest for synthetic chemists and material scientists.^[1] The high ring strain energy of the cyclopropane group profoundly influences the molecule's stability, reactivity, and thermochemical properties.

Understanding the thermochemical properties of a compound—such as its enthalpy of formation, enthalpy of combustion, and heat capacity—is paramount for the safe design, scaling, and optimization of chemical processes. These parameters are critical for conducting hazard and operability (HAZOP) studies, designing reactors with appropriate heat exchange capacity, and predicting the energy density of molecules.

This technical guide provides a comprehensive overview of the known and predicted thermochemical properties of OCCA. In the absence of direct experimental data in peer-reviewed literature for this specific molecule, we will leverage established principles of thermochemistry, data from analogous compounds, and validated methodologies to provide reliable estimates and a framework for future experimental validation. This document is

intended for researchers, chemists, and drug development professionals who require a deep understanding of the energetic landscape of cyclopropane-containing long-chain carboxylic acids.

Molecular Structure and Physicochemical Properties

The structure of OCCA combines a flexible n-octyl tail with a rigid, high-energy cyclopropane ring. This combination dictates its physical properties and chemical behavior.

Caption: 2D representation of **2-Octylcyclopropanecarboxylic acid**.

Below is a summary of its key physicochemical identifiers.

Property	Value	Source
IUPAC Name	2-octylcyclopropane-1-carboxylic acid	PubChem[2]
CAS Number	15898-87-0	Benchchem[1]
Molecular Formula	C ₁₂ H ₂₂ O ₂	PubChem[2]
Molecular Weight	198.30 g/mol	PubChem[2]
InChIKey	FLZRNGWKTVAZBN-UHFFFAOYSA-N	PubChem[2]

Plausible Synthetic Pathway

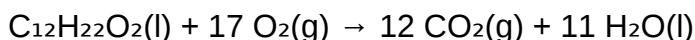
While specific routes for OCCA are not detailed in the available literature, a plausible and effective synthesis can be designed based on well-established cyclopropanation reactions. One of the most common methods for forming a cyclopropane ring is the Simmons-Smith reaction or its variants. A likely pathway would involve the cyclopropanation of an appropriate α,β -unsaturated ester, followed by hydrolysis.

- Esterification: Oct-1-ene is converted to its corresponding α,β -unsaturated ester, ethyl dec-2-enoate, through standard organic transformations.

- Cyclopropanation: The ethyl dec-2-enoate undergoes a Simmons-Smith reaction using diiodomethane (CH_2I_2) and a zinc-copper couple ($\text{Zn}(\text{Cu})$). This reaction stereospecifically adds a methylene group across the double bond to form ethyl 2-octylcyclopropanecarboxylate.
- Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidic workup, to yield the final product, **2-octylcyclopropanecarboxylic acid**.

This approach is modular and builds upon foundational reactions in organic synthesis, similar to those used for preparing other substituted cyclopropanecarboxylic acids.^{[3][4]}

Core Thermochemical Properties


Direct experimental thermochemical data for OCCA is currently unavailable. Therefore, the values in this section are derived from established theoretical principles and by comparison with structurally analogous compounds. The primary contributors to the overall thermochemistry of OCCA are the long alkyl chain, the carboxylic acid functional group, and the highly strained cyclopropane ring.

Compound	Formula	$\Delta H^\circ\text{c}$ (liquid, kJ/mol)	$\Delta H^\circ\text{f}$ (liquid, kJ/mol)	Data Type	Source
2-Octylcyclopropanecarboxylic acid	$\text{C}_{12}\text{H}_{22}\text{O}_2$	~ -7350 to -7450	~ -700 to -800	Estimated	N/A
Octanoic Acid	$\text{C}_8\text{H}_{16}\text{O}_2$	-4987.8	-639.1	Experimental	NIST WebBook ^[5]
Cyclopropane carboxylic Acid	$\text{C}_4\text{H}_6\text{O}_2$	-2088.3	-423.4	Experimental	NIST WebBook ^[6]
Cyclopropane	C_3H_6	-2091.2 (gas)	+53.3 (gas)	Experimental	ATcT ^{[7][8]}

Note: The values for OCCA are estimates derived for this guide. The uncertainty reflects the complex interactions between the functional groups.

Enthalpy of Combustion (ΔH°_c)

The standard enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For OCCA, the balanced combustion reaction is:

The enthalpy of combustion for long-chain fatty acids generally increases in a near-linear fashion with the addition of each methylene (-CH₂-) group.^[9] By analyzing the contributions from the octyl chain (similar to octanoic acid) and the cyclopropanecarboxylic moiety, we can estimate the enthalpy of combustion for OCCA to be in the range of -7350 to -7450 kJ/mol. This value is significantly more exothermic than that of a corresponding saturated acyclic acid due to the release of the cyclopropane ring strain energy upon combustion.

Standard Enthalpy of Formation (ΔH°_f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable form under standard conditions. It is a direct measure of a molecule's energetic stability. This value can be calculated from the experimental enthalpy of combustion using Hess's Law.^[10]

The calculation follows the equation: $\Delta H^\circ_c = [12 * \Delta H^\circ_f(\text{CO}_2, \text{g}) + 11 * \Delta H^\circ_f(\text{H}_2\text{O}, \text{l})] - [\Delta H^\circ_f(\text{C}_{12}\text{H}_{22}\text{O}_2, \text{l}) + 17 * \Delta H^\circ_f(\text{O}_2, \text{g})]$

Using the standard enthalpies of formation for CO₂(g) (-393.5 kJ/mol) and H₂O(l) (-285.8 kJ/mol) and our estimated ΔH°_c , we can rearrange the formula to solve for the enthalpy of formation of OCCA.^[11] The significant positive enthalpy of formation of the parent cyclopropane ring (+53.3 kJ/mol for C₃H₆ gas) indicates its inherent instability, a factor that contributes to the overall ΔH°_f of the larger molecule.^{[7][8]}

Heat Capacity (C_p) and Entropy (S[°])

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For carboxylic acids, vapor phase heat capacities are notably higher than those of ideal gases at the same temperature, an effect attributed to molecular association (e.g., dimerization) in the vapor phase.^[12] It is expected that the heat capacity of OCCA will follow this trend and will decrease as temperature increases.^[12] Entropy, a measure of molecular disorder, will be significantly influenced by the conformational flexibility of the long octyl chain. Quantitative values for these properties for OCCA would require dedicated experimental measurement or high-level computational modeling.

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The most reliable method for determining the enthalpy of combustion for a non-volatile organic compound like OCCA is via isoperibol bomb calorimetry.^[13] This technique measures the heat released at constant volume, from which the enthalpy change can be precisely calculated.

Causality and Self-Validation

The trustworthiness of a calorimetric measurement hinges on a robust calibration protocol.^[14] A certified standard, typically benzoic acid, is used to determine the heat capacity of the calorimeter system (C_bomb).^{[9][14]} Benzoic acid is chosen for its high purity, stability, and well-characterized enthalpy of combustion (-26.38 kJ/g).^[14] By running the exact same procedure with the standard and the analyte, systematic errors are minimized, ensuring the protocol is self-validating.

Caption: Experimental workflow for bomb calorimetry.

Step-by-Step Methodology

- Calorimeter Calibration:
 - A pellet of high-purity benzoic acid (approx. 1.0 g) is accurately weighed and placed in the combustion crucible.
 - A nickel-chromium fuse wire is attached to the electrodes, touching the surface of the pellet.

- A small, known amount of deionized water (approx. 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from residual N₂ is captured.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is submerged in a precisely known volume of water in the calorimeter's insulating jacket.
- The system is allowed to reach thermal equilibrium. The combustion is initiated electrically.
- The temperature change (ΔT) is recorded with high precision (to 0.001 °C) until a stable final temperature is reached.
- The heat capacity of the calorimeter (C_{bomb}) is calculated using the known energy of combustion of benzoic acid and the measured ΔT . This step is repeated multiple times to ensure reproducibility.

- OCCA Sample Measurement:
 - A sample of liquid OCCA (approx. 0.8 g) is accurately weighed into the crucible.
 - The procedure is repeated exactly as described for the benzoic acid standard (steps 2-8).
- Calculation of Results:
 - The total heat released during the experiment (q_{total}) is calculated: $q_{total} = C_{bomb} * \Delta T_{exp}$.
 - The heat contribution from the combustion of the fuse wire is subtracted from q_{total} to find the heat of the reaction (q_{rxn}).
 - The constant volume energy of combustion ($\Delta U^\circ c$) is calculated by dividing q_{rxn} by the number of moles of OCCA.
 - Finally, the standard enthalpy of combustion ($\Delta H^\circ c$) is calculated from $\Delta U^\circ c$ using the relation: $\Delta H = \Delta U + \Delta n_{gas} * RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion equation (12 - 17 = -5).

Computational Thermochemistry as a Predictive Tool

When experimental data is unavailable, computational chemistry provides a powerful alternative for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) calculations can determine the structures and energies of molecules with remarkable accuracy.[\[15\]](#)

For a molecule like OCCA, a common approach would involve:

- **Geometry Optimization:** The 3D structure of the molecule is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
- **Frequency Calculation:** Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculation:** A more accurate single-point energy is calculated using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
- **Isodesmic Reactions:** To improve accuracy and cancel systematic errors, a hypothetical isodesmic reaction is often employed.[\[16\]](#) In such a reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. For OCCA, an appropriate reaction might be:

By calculating the enthalpy of this reaction computationally and using the known experimental enthalpies of formation for the other three species, the ΔH°_f of OCCA can be determined with much higher confidence than through direct calculation alone.

Conclusion

While **2-octylcyclopropanecarboxylic acid** remains a compound for which direct experimental thermochemical data has not been published, a robust understanding of its

energetic properties can be constructed. By leveraging data from analogous structures like octanoic acid and cyclopropanecarboxylic acid, we can confidently estimate its enthalpy of combustion and formation. The inherent ring strain of the cyclopropane moiety is a critical contributor to the molecule's overall energy content. For definitive values, the experimental protocol outlined for bomb calorimetry, grounded in calibration with certified standards, provides a clear and reliable path forward. Furthermore, modern computational methods offer a powerful and complementary approach to predict these properties with increasing accuracy, guiding experimental efforts and enabling process safety and design in the absence of physical measurements.

References

- Neumann, G. T., & Ashley, M. C. (2013). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. [\[Link\]](#)
- Wang, Z., et al. (1996). Measurement and Study on the Vapor Heat Capacities of Carboxylic Acids. *Acta Physico-Chimica Sinica*. [\[Link\]](#)
- Ruscic, B., & Bross, D. H. (2020). Cyclopropane Enthalpy of Formation (Version 1.128).
- Ruscic, B., & Bross, D. H. (2016). Cyclopropane Enthalpy of Formation (Version 1.118).
- Zheng, J., et al. (2023). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. *The Journal of Physical Chemistry A*. [\[Link\]](#)
- Macedo, I. Q., et al. (2014). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes.
- Calorimetry. (2021). Chemistry LibreTexts. [\[Link\]](#)
- **2-Octylcyclopropanecarboxylic acid.**
- Wilhoit, R. C., & Shiao, D. (1964). Thermochemistry of Biologically Important Compounds. *Heats of Combustion of Solid Organic Acids*.
- Getty, S. J., Davidson, E. R., & Borden, W. T. (1992). Stereomutation of cyclopropane revisited. An ab initio investigation of the potential surface and calculation of secondary isotope effects. *Journal of the American Chemical Society*. [\[Link\]](#)
- Fuchs, R., & Peacock, L. A. (1982).
- Cyclopropanecarboxylic acid. NIST WebBook, SRD 69. [\[Link\]](#)
- Octanoic acid. NIST WebBook, SRD 69. [\[Link\]](#)
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
- Wang, Z. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Standard Enthalpies of Formation. (2023). Chemistry LibreTexts. [\[Link\]](#)

- Appendix G | Standard Enthalpies of Formation for Selected Substances. eCampusOntario Pressbooks. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 2-Octylcyclopropanecarboxylic acid | C12H22O2 | CID 3251034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Octanoic acid [webbook.nist.gov]
- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 7. atct.anl.gov [atct.anl.gov]
- 8. atct.anl.gov [atct.anl.gov]
- 9. wexlergroup.github.io [wexlergroup.github.io]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermochemistry of conjugation of simple cyclopropane derivatives | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of 2-Octylcyclopropanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b093596#thermochemical-properties-of-2-octylcyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com